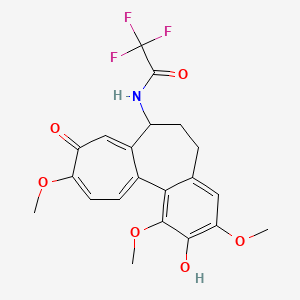
Acetamide, N-(2-hydroxy-9-oxo-1,3,10-trimethoxy-5,6,7,9-tetrahydrobenzo(a)heptalen-7-yl)-2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of trifluoromethyl, hydroxyl, methoxy, and oxo functional groups attached to a benzo(a)heptalene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE typically involves multiple steps:
Formation of the benzo(a)heptalene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The trifluoromethyl, hydroxyl, methoxy, and oxo groups are introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structure and functional groups.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological processes being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide
- 2,2,2-Trifluoro-N-(2-methoxy-1,3,10-trimethoxy-9-oxo-benzo(a)heptalen-7-yl)-acetamide
Uniqueness
The uniqueness of 2,2,2-TRIFLUORO-N-(2-HO-1,3,10-TRIMETHOXY-9-OXO-BENZO(A)HEPTALEN-7-YL)-ACETAMIDE lies in its specific combination of functional groups and the benzo(a)heptalene core structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H20F3NO6 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28) |
Clé InChI |
BXGLTIXFXLUVOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)
![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
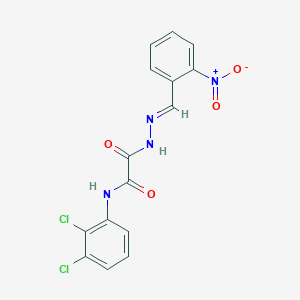
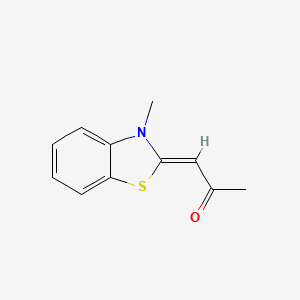

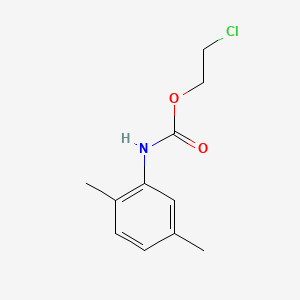
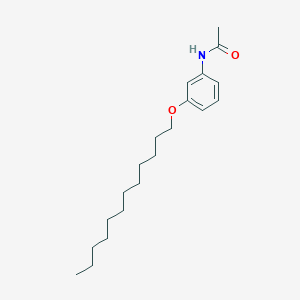
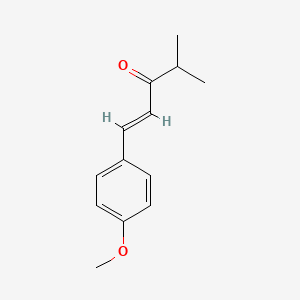
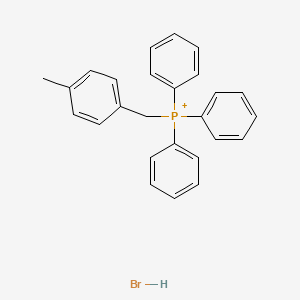
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)




